N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c1-22-9-4-2-8(3-5-9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYTEAPYSAXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The nitrothiophene moiety can be introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the oxadiazole moiety show enhanced activity against various bacterial strains and fungi. The nitro group in the compound is believed to contribute to its bioactivity by facilitating electron transfer processes that disrupt microbial cell functions .
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies have reported that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The oxadiazole ring system is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
Material Science
Fluorescent Materials
this compound can be utilized in the development of fluorescent materials. Its unique structure allows it to emit light when exposed to certain wavelengths, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of such compounds into polymer matrices enhances the optical properties of the materials .
Conductive Polymers
The compound's thiophene component contributes to its electrical conductivity when integrated into polymer systems. This property is beneficial for creating conductive films and coatings used in electronic devices. Research has shown that polymers doped with this compound exhibit improved charge transport characteristics, making them suitable for applications in flexible electronics .
Agricultural Chemistry
Pesticidal Activity
The application of this compound extends to agricultural chemistry as a potential pesticide. Studies have indicated that similar oxadiazole derivatives possess insecticidal properties against common agricultural pests. The mechanism involves disruption of metabolic pathways in insects, leading to reduced survival rates .
Herbicidal Properties
In addition to its insecticidal effects, this compound has been explored for its herbicidal activity. Research indicates that it can inhibit the growth of specific weed species by interfering with photosynthesis and other vital plant processes. This makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Disruption of microbial cell functions |
| Anticancer Properties | Induction of apoptosis; inhibition of topoisomerases | |
| Material Science | Fluorescent Materials | Light emission under specific wavelengths |
| Conductive Polymers | Enhanced charge transport characteristics | |
| Agricultural Chemistry | Pesticidal Activity | Disruption of metabolic pathways in insects |
| Herbicidal Properties | Inhibition of photosynthesis in weeds |
Case Studies
Several case studies illustrate the effectiveness of this compound across various applications:
- Antimicrobial Efficacy Study : A study published in Pharmaceutical Biology evaluated the antimicrobial activity of several oxadiazole derivatives against Gram-positive and
Mechanism of Action
The mechanism by which N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound primarily belong to the nitrothiophene carboxamide class, differing in heterocyclic cores (e.g., thiazole, isoxazole) and substituents (e.g., fluorophenyl, trifluoromethyl). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings :
Core Heterocycle Impact: The 1,3,4-oxadiazole core in the target compound contrasts with thiazole cores in analogs 1–3. Thiazole-containing analogs, however, exhibit higher purity (e.g., 99.05% for analog 2), suggesting better synthetic stability .
Substituent Effects :
- Electron-withdrawing groups (EWGs) : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability. In contrast, trifluoromethyl (analog 1) and difluorophenyl (analogs 2, 4) substituents enhance lipophilicity and target affinity but may reduce aqueous solubility .
- Nitro group positioning : The 5-nitrothiophene moiety is conserved across all compounds, critical for redox-mediated antibacterial activity .
Biological Activity :
- Thiazole-based analogs (e.g., analog 2) demonstrate superior antibacterial potency compared to oxadiazole derivatives, attributed to stronger interactions with bacterial enzyme active sites .
- The target compound’s 4-methoxyphenyl group may confer selectivity against Gram-positive bacteria, whereas fluorinated analogs show broader-spectrum activity .
Synthetic Feasibility :
- The target compound’s synthesis requires HATU-mediated coupling, similar to analogs 1–4. However, analogs with fluorinated aryl groups (e.g., analog 4) achieve higher yields due to improved reaction kinetics with electron-deficient amines .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound belongs to the class of oxadiazoles and nitrothiophenes, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 366.37 g/mol. The presence of both the oxadiazole and nitrothiophene moieties contributes to its unique properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing nitrothiophene structures exhibit significant antimicrobial properties. For instance, a study assessed the minimum inhibitory concentration (MIC) required to inhibit the growth of various bacterial strains. The results demonstrated that derivatives similar to the target compound effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Data
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Nitrothiophene Derivative 1 | 16 | E. coli |
| Nitrothiophene Derivative 2 | 32 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of similar compounds has been explored in various models. For example, oxadiazole derivatives have shown promise in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Studies have highlighted that compounds with nitro groups can enhance cytotoxicity against cancer cells .
Case Study: Anticancer Efficacy
A recent study investigated the effects of oxadiazole derivatives on human cancer cell lines. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study suggested that the introduction of methoxy groups could enhance bioactivity through increased lipophilicity and improved cellular uptake .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Nucleophilic Attack : The nitro group can undergo reduction within cells, leading to reactive intermediates that interact with cellular macromolecules.
- Apoptosis Induction : Compounds induce apoptosis via mitochondrial pathways, leading to caspase activation.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.
Q & A
Q. What are the recommended synthetic routes for preparing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?
A two-step approach is typically employed:
Oxadiazole ring formation : React 4-methoxybenzoic acid hydrazide with carbon disulfide in the presence of KOH to generate the 1,3,4-oxadiazole-2-thiol intermediate.
Amide coupling : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to conjugate the oxadiazole intermediate with 5-nitrothiophene-2-carboxylic acid.
Key considerations : Optimize reaction time and temperature (e.g., reflux in ethanol for 6–8 hours) to improve yield. Monitor progress via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl and nitrothiophene groups) and heterocyclic carbons (e.g., oxadiazole C-2 at ~160 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
- IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Note : Crystallography (if crystals are obtained) can resolve ambiguities in stereoelectronic effects .
Q. How does the methoxyphenyl substituent influence the compound’s stability?
The 4-methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes the oxadiazole ring via electron-donating resonance effects. Comparative studies show that chloro or nitro substituents reduce stability due to steric and electronic clashes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the nitrothiophene with pyridine or indole moieties to enhance π-π stacking in enzyme binding pockets .
- Oxadiazole modifications : Introduce sulfonyl or alkylthio groups to modulate electron-withdrawing/donating effects, as seen in analogs with improved acetylcholinesterase inhibition (IC₅₀ < 10 µM) .
Data-driven example : A 2023 study showed that replacing the methoxy group with a chlorine atom increased antimicrobial activity by 40% but reduced solubility .
Q. What experimental strategies resolve contradictions in spectral data?
- Case study : Discrepancies in ¹³C NMR signals for oxadiazole C-2 (reported as 160–165 ppm) can arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistency and compare with X-ray crystallography data .
- Cross-validation : Combine HRMS with elemental analysis to confirm purity (>95%) and rule out byproducts .
Q. How can this compound be evaluated for enzyme inhibition (e.g., acetylcholinesterase or α-glucosidase)?
- Assay protocol :
- Enzyme kinetics : Use Ellman’s method for acetylcholinesterase, monitoring thiocoline formation at 412 nm.
- Dose-response : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ using nonlinear regression.
- Controls : Include donepezil (acetylcholinesterase) or acarbose (α-glucosidase) as positive controls.
Recent findings : Oxadiazole-thiophene hybrids exhibit mixed-type inhibition, with Ki values < 1 µM for acetylcholinesterase .
Q. What computational methods support mechanistic studies?
- Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). The nitro group often forms hydrogen bonds with catalytic triads (e.g., Ser203) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories; RMSD < 2 Å indicates strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
